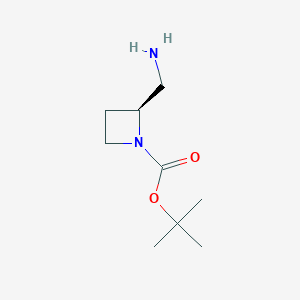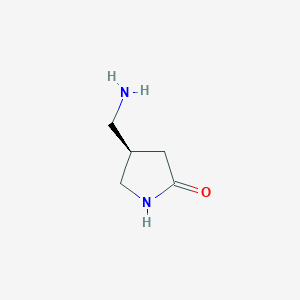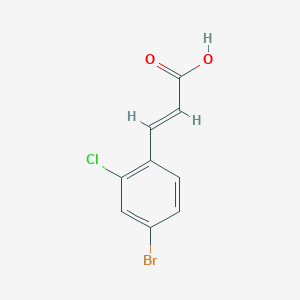
3-(4-Bromo-2-chlorophenyl)acrylic acid
Descripción general
Descripción
“3-(4-Bromo-2-chlorophenyl)acrylic acid” is a chemical compound with the molecular formula C9H6BrClO2 . It has a molecular weight of 261.5 . The IUPAC name for this compound is (2E)-3-(4-bromo-3-chlorophenyl)-2-propenoic acid .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a bromine atom and a chlorine atom attached to the phenyl group, which is further connected to an acrylic acid group .Physical and Chemical Properties Analysis
This compound has a density of 1.7±0.1 g/cm3, a boiling point of 375.8±27.0 °C at 760 mmHg, and a flash point of 181.1±23.7 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds . Its polar surface area is 37 Å2 .Aplicaciones Científicas De Investigación
Corrosion Inhibition
3-(4-Bromo-2-chlorophenyl)acrylic acid has been researched for its potential in corrosion inhibition. For instance, Baskar et al. (2014) investigated the use of photo-cross-linkable polymers, including those with a 3-(4-chlorophenyl)-3-oxoprop-1-enyl) moiety (similar to this compound), as corrosion inhibitors for mild steel in hydrochloric acid medium. These polymers showed promising results as efficient inhibitors, suggesting a potential application of this compound in this area (Baskar, Kesavan, Gopiraman, & Subramanian, 2014).
Synthesis of Benzothiazepines
The compound has also been involved in the synthesis of chemical structures like benzothiazepines. Upreti et al. (1996) conducted reactions involving similar compounds (5-substituted-2-aminobenzenethiols with δ-(4-bromobenzoyl)acrylic acids) to yield benzothiazepines, indicating the potential role of this compound in similar synthetic pathways (Upreti, Pant, Dandia, & Pant, 1996).
Polymer Synthesis and Applications
The synthesis of specialized polymers and their applications is another area where this compound finds relevance. For example, Peng et al. (2007) described the synthesis of a functionalized terthiophene monomer with an unsaturated side chain (similar to the structure of this compound), highlighting its use in creating polymers for genosensor applications (Peng, Zhang, Spires, Soeller, & Travas-sejdic, 2007).
Optoelectronic Materials
Fonkem et al. (2019) studied a compound structurally similar to this compound, exploring its properties as a nonlinear optical material. This suggests that derivatives of this compound could potentially be used in the development of optoelectronic materials (Fonkem, Ejuh, Tchangnwa Nya, Yossa Kamsi, & Ndjaka, 2019).
Conformational Transition in Aqueous Solutions
Wang et al. (2007) investigated a copolymer (poly(acrylic acid-co-ethyl 1-(4-chlorophenyl)-5-acrylamino-1,2,3-triazol-4-carboxylate)), which, although not the exact compound, bears structural resemblance to this compound. This study focused on the copolymer's response to different metal ions and pH values, hinting at the potential for this compound in similar applications (Wang, Liu, Chen, Liang, Chen, & Jin, 2007).
Safety and Hazards
Mecanismo De Acción
Mode of Action
- Given its aromatic structure, 4-Bromo-2-chlorocinnamic acid can undergo electrophilic substitution reactions at the benzylic position . The compound may react with N-bromosuccinimide (NBS) to form a succinimidyl radical, which can then remove a hydrogen atom from the benzylic position, leading to bromination .
Propiedades
IUPAC Name |
(E)-3-(4-bromo-2-chlorophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClO2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQASDWBWCLYMJB-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)Cl)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680698 | |
| Record name | (2E)-3-(4-Bromo-2-chlorophenyl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233055-24-7 | |
| Record name | (2E)-3-(4-Bromo-2-chlorophenyl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-Aminophenyl)sulfanyl]-2-methylpropanenitrile](/img/structure/B1522539.png)
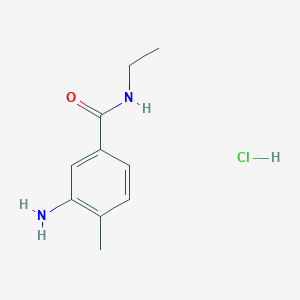





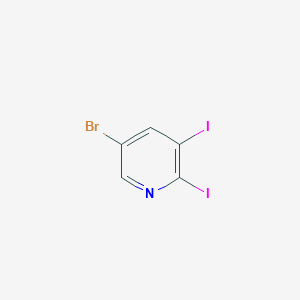
![5-Bromo-2,3-diiodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1522554.png)
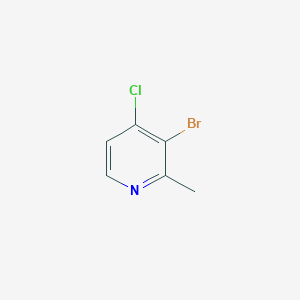
![tert-butyl N-[(1-amino-2-methylcyclohexyl)methyl]carbamate](/img/structure/B1522557.png)
![2-amino-5-ethyl-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B1522558.png)
